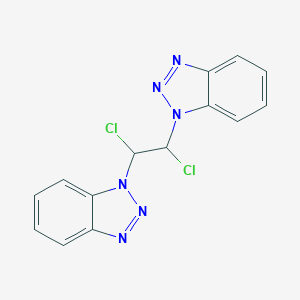

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is a chemical compound with the molecular formula C14H10Cl2N6 and a molecular weight of 333.1754. This compound is characterized by the presence of two benzotriazole groups attached to a central ethane backbone, which is substituted with two chlorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane typically involves the reaction of 1H-benzotriazole with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms by the benzotriazole groups. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of efficient mixing and temperature control systems ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxides or other oxygen-containing compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is primarily studied for its biological activities, particularly as a potential antimicrobial and anticancer agent. Research indicates that benzotriazole derivatives exhibit significant antibacterial properties against various strains of bacteria.

- Antibacterial Activity : Studies have shown that benzotriazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzotriazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The structural modifications of benzotriazole compounds have been linked to enhanced activity against specific cancer types .

Corrosion Inhibition

Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. The compound forms a protective layer on metal surfaces, preventing oxidation and degradation in various industrial applications.

- Industrial Applications : In industries such as electronics and automotive manufacturing, this compound is used to protect metal components from corrosion during processing and storage .

Environmental Protection

The compound's ability to act as a chelating agent makes it valuable in environmental applications. It can bind heavy metals in contaminated water sources, facilitating their removal and aiding in water purification processes.

- Heavy Metal Removal : Research has indicated that benzotriazole derivatives can effectively sequester heavy metals such as lead and cadmium from aqueous solutions, highlighting their potential in environmental remediation efforts .

Case Study 1: Antimicrobial Efficacy

A study conducted by Swamy et al. explored the antibacterial activity of various N-alkylated benzotriazole derivatives against pathogens like Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives exhibited potent antimicrobial effects with MIC values lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzotriazole Derivative A | 12.5 | Effective against MRSA |

| Benzotriazole Derivative B | 25 | Effective against E. coli |

Case Study 2: Corrosion Inhibition Performance

In a comparative study on corrosion inhibitors for copper alloys, researchers evaluated the performance of this compound alongside other inhibitors. The findings revealed that this compound significantly reduced corrosion rates in saline environments compared to untreated samples .

| Inhibitor | Corrosion Rate (mm/year) | Effectiveness |

|---|---|---|

| Untreated | 0.15 | - |

| Benzotriazole Inhibitor | 0.02 | High |

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane involves its interaction with molecular targets through its benzotriazole groups. These groups can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and other reactions allows it to modify biological molecules and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dichloroethane: A simpler compound with only chlorine substituents.

1H-Benzotriazole: The parent compound of the benzotriazole groups.

1,2-Bis(1H-benzotriazol-1-yl)ethane: A similar compound without the chlorine substituents

Uniqueness

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is unique due to the presence of both benzotriazole and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds .

Biologische Aktivität

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane (CAS Number: 333.1754) is a synthetic compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N6, with a molar mass of approximately 333.1754 g/mol. The compound features two benzotriazole moieties linked by a dichloroethane unit, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. A study screening various benzotriazole derivatives found that many showed mild to moderate antibacterial and antifungal activity against strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| 4c | E. coli | 15 | Moderate |

| 4a | B. subtilis | 12 | Mild |

| 5a | P. fluorescens | 10 | Mild |

| 15a | Xanthomonas campestris | 20 | Potent |

Anti-inflammatory Activity

Benzotriazoles have also been investigated for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of benzotriazole derivatives, including this compound. Research has demonstrated that some benzotriazole compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage .

Case Study: Anticancer Activity

In a study examining the effects of various benzotriazole derivatives on melanoma cells, it was found that specific compounds could significantly reduce cell viability and induce apoptosis at concentrations as low as 25 µg/mL . The mechanism involved activation of p53 pathways leading to cell cycle arrest and apoptosis.

Eigenschaften

IUPAC Name |

1-[2-(benzotriazol-1-yl)-1,2-dichloroethyl]benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N6/c15-13(21-11-7-3-1-5-9(11)17-19-21)14(16)22-12-8-4-2-6-10(12)18-20-22/h1-8,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAREUJWMRPZCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(C(N3C4=CC=CC=C4N=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.